4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one
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Overview
Description
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one is a synthetic organic compound characterized by its unique structure, which includes a chloroaniline group, a dimethylamino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of vanillin, aromatic amines (such as 4-chloroaniline), and cyclohexanone in the presence of chloroacetate ethanolamine-based ionic liquids . This reaction is usually carried out in ethanol at room temperature, yielding the desired product with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cancer cells, leading to cell death . It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with similar structural features but lacking the dimethylamino and trifluoromethyl groups.
Dimethylaminoaniline: Contains the dimethylamino group but lacks the chloro and trifluoromethyl groups.
Trifluoroaniline: Features the trifluoromethyl group but lacks the chloro and dimethylamino groups.
Uniqueness
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3E,5E)-4-(4-chloroanilino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNOSYPUBGWDN-ANKZSMJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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